N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

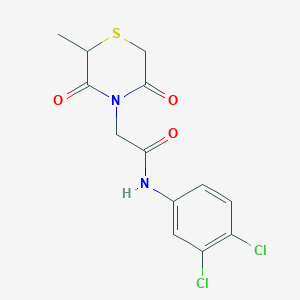

N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic small molecule characterized by:

- A thiomorpholinone ring (3,5-dioxothiomorpholin-4-yl) with a methyl substituent at the 2-position, introducing steric bulk and sulfur-mediated electronic effects.

- An acetamide linker bridging the aromatic and heterocyclic moieties, a common feature in bioactive molecules for conformational flexibility and target engagement.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3S/c1-7-13(20)17(12(19)6-21-7)5-11(18)16-8-2-3-9(14)10(15)4-8/h2-4,7H,5-6H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSBNAOFSQWQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H12Cl2N2O3S

Molecular Weight: 325.20 g/mol

CAS Number: Not specifically listed but related compounds can be referenced for structural comparisons.

The compound features a dichlorophenyl group and a thiomorpholine ring, which contribute to its unique biological properties.

1. Receptor Binding Affinity

Research indicates that derivatives of this compound exhibit significant receptor binding affinities. For instance, a related compound demonstrated high affinity for the sigma-1 receptor (Ki = 42 nM), showing 36 times more selectivity for σ1 than σ2 receptors. This suggests potential applications in pain management and neurological disorders due to the role of sigma receptors in modulating pain pathways and neuroprotection .

2. Antinociceptive Effects

In vivo studies using formalin tests have shown that compounds similar to this compound produce significant reductions in nociception when administered both locally and intrathecally. This supports its potential as an analgesic agent .

3. Toxicity and Safety Profile

Preliminary toxicity assessments suggest that the compound possesses an excellent intrinsic quality with favorable ligand efficiency indexes. However, detailed toxicological studies are necessary to fully understand its safety profile .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with sigma receptors. The analysis revealed crucial interactions such as salt bridges and hydrophobic contacts with key amino acid residues (e.g., Tyr120, His154) in the receptor binding pocket. These interactions are critical for understanding how modifications to the compound's structure could enhance its efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Sigma-1 Affinity (Ki) | Selectivity Ratio (σ1/σ2) | Antinociceptive Effect |

|---|---|---|---|

| Compound A (related) | 42 nM | 36 | Significant |

| N-(3,4-Dichlorophenyl)acetamide | TBD | TBD | TBD |

Case Studies

- Pain Management Applications : A study highlighted the effectiveness of sigma receptor ligands in treating inflammatory pain conditions. The administration of related compounds showed a marked decrease in pain responses in animal models .

- Neuroprotective Effects : Research has also suggested that compounds targeting sigma receptors may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease and other neurodegenerative disorders.

Comparison with Similar Compounds

Data Tables

Table 2: Electronic and Physicochemical Properties

*LogP estimates based on substituent contributions.

Critical Analysis

- Thiomorpholinone vs. Morpholinone: The sulfur atom in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to oxygen-containing morpholinones .

- 3,4-Dichlorophenyl vs.

- Synthetic Efficiency : Microwave-assisted methods (e.g., Compound 28 ) offer higher yields and faster reaction times compared to traditional approaches, though the target compound’s synthesis route remains undefined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.